molecular formula C14H11ClN2 B2837867 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 442554-03-2

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B2837867
CAS RN: 442554-03-2
M. Wt: 242.71
InChI Key: AMPHJRFSHYVSDJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, such as “2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine”, are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Catalysis

Imidazo[1,2-a]pyridine derivatives, including 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, have been found to be highly effective in combination with copper (II) salts for catecholase . The principle of this application is based on the oxidation reaction of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .

Organic Synthesis

Imidazo[1,2-a]pyridines, including 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . They can be used as intermediates in the synthesis of various pharmaceutical compounds .

Agrochemicals

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine can be used as an intermediate in the synthesis of agrochemicals . It can be used to synthesize compounds that promote plant growth .

Dyestuff

This compound is also used as an important raw material and intermediate in the production of dyestuff .

Pesticide Intermediate

4-Amino-2-chloropyridine, a compound related to 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine, is an important pharmaceutical and pesticide intermediate . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

Future Directions

Imidazo[1,2-a]pyridines have shown excellent catalytic activities for the oxidation of catechol to o-quinone, especially when formed in situ with copper (II) salts . This suggests potential future directions in exploring their catalytic properties for various chemical reactions.

properties

IUPAC Name

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPHJRFSHYVSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324070
Record name 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819023
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

442554-03-2
Record name 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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